1-Ethynylcyclohexyl isobutyrate
Description
1-Ethynylcyclohexyl isobutyrate (CAS: 72230-92-3) is an ester derivative of isobutyric acid with a cyclohexyl group substituted by an ethynyl (acetylene) moiety at the 1-position. Its molecular formula is C₁₂H₁₈O₂, and it is structurally characterized by the presence of a rigid cyclohexane ring and a reactive ethynyl group, which distinguishes it from simpler isobutyrate esters .
Properties
CAS No. |
72230-92-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1-ethynylcyclohexyl) 2-methylpropanoate |
InChI |
InChI=1S/C12H18O2/c1-4-12(8-6-5-7-9-12)14-11(13)10(2)3/h1,10H,5-9H2,2-3H3 |
InChI Key |
XORMBOZPLKMQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC1(CCCCC1)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethynylcyclohexyl isobutyrate typically involves the esterification of 1-ethynylcyclohexanol with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
1-Ethynylcyclohexyl isobutyrate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-ethynylcyclohexanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isobutyrate moiety is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Ethynylcyclohexyl isobutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethynylcyclohexyl isobutyrate involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The ester moiety may also undergo hydrolysis, releasing isobutyric acid, which can further interact with metabolic pathways.
Comparison with Similar Compounds
Key Observations:
- Boiling Points : Linear esters (e.g., hexyl isobutyrate) exhibit lower boiling points (~205–210°C) than cyclohexyl derivatives (~259.9°C for cyclohexyl isobutyrate), likely due to reduced molecular symmetry and weaker van der Waals interactions .
- Aromatic vs. Aliphatic : 3-Methylbenzyl isobutyrate’s aromatic ring enhances stability and alters solubility compared to aliphatic analogs, though odor profiles vary significantly with substituent position (e.g., 3-methyl vs. 2-/4-methyl isomers) .
Functional and Application Differences
Reactivity and Stability :
- The ethynyl group in this compound may increase susceptibility to polymerization or cross-linking reactions, unlike cyclohexyl isobutyrate, which is more chemically inert .
- Ethyl isobutyrate, a volatile flavoring agent, is prone to hydrolysis under acidic/basic conditions, whereas bulkier esters (e.g., cyclohexyl isobutyrate) exhibit greater hydrolytic stability due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
